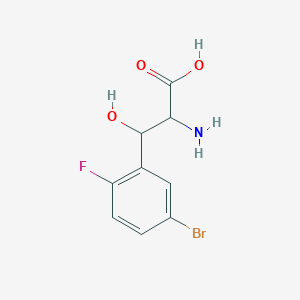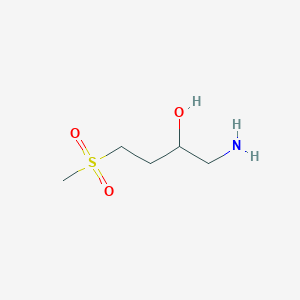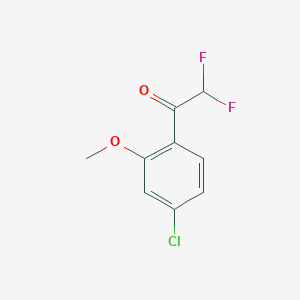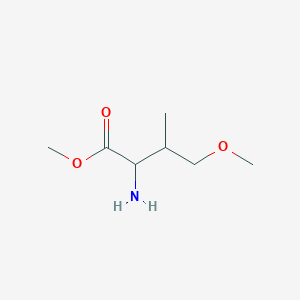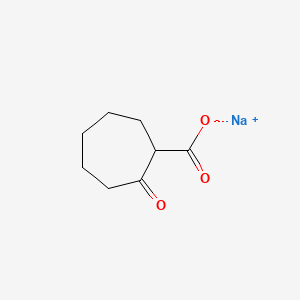
Sodium 2-oxocycloheptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-oxocycloheptane-1-carboxylate is a chemical compound with the molecular formula C8H11NaO3. It is a sodium salt derivative of 2-oxocycloheptane-1-carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxocycloheptane-1-carboxylate typically involves the reaction of 2-oxocycloheptane-1-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
化学反応の分析
Types of Reactions: Sodium 2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Major Products Formed:
Oxidation Products: 2-oxocycloheptane-1-carboxylic acid, cycloheptanone.
Reduction Products: 2-hydroxycycloheptane-1-carboxylate.
科学的研究の応用
Sodium 2-oxocycloheptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of sodium 2-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It can also modulate the activity of certain proteins and receptors, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Sodium 2-oxocycloheptane-1-carboxylate can be compared with other similar compounds, such as:
Sodium 2-oxocyclohexane-1-carboxylate: Similar structure but with a six-membered ring, leading to different reactivity and applications.
Sodium 2-oxocyclopentane-1-carboxylate: Contains a five-membered ring, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific reactivity and potential for diverse applications in various fields.
特性
分子式 |
C8H11NaO3 |
|---|---|
分子量 |
178.16 g/mol |
IUPAC名 |
sodium;2-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C8H12O3.Na/c9-7-5-3-1-2-4-6(7)8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 |
InChIキー |
PIXOSXFHPNKQJN-UHFFFAOYSA-M |
正規SMILES |
C1CCC(C(=O)CC1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


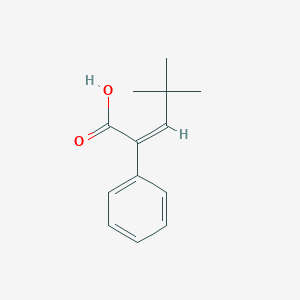
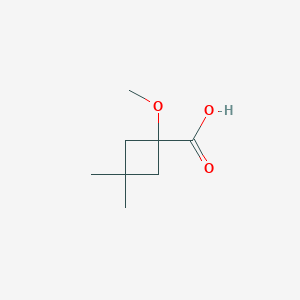


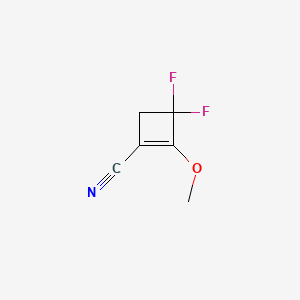
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
